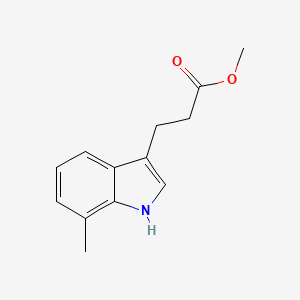

Methyl 3-(7-Methyl-3-indolyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 3-(7-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H15NO2/c1-9-4-3-5-11-10(8-14-13(9)11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3 |

InChI Key |

NRKPACGMNKMEQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 7 Methyl 3 Indolyl Propanoate and Analogs

Strategic Approaches to the Indole (B1671886) Core Synthesis with Methyl Substitution

The formation of the 7-methylindole (B51510) nucleus is a critical step that can be achieved through various classical and contemporary synthetic methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Fischer Indole Synthesis and Derivatives for 7-Methylindole Formation

The Fischer indole synthesis, a venerable reaction discovered in 1883, remains a cornerstone for the construction of the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgijarsct.co.in For the synthesis of 7-methylindole, m-tolylhydrazine (B1362546) is the logical precursor.

The mechanism of the Fischer indole synthesis proceeds through several key steps: the formation of the phenylhydrazone, tautomerization to an enamine, a mdpi.commdpi.com-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization to furnish the indole core. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.orgnih.gov

A representative synthesis of a 7-methyl substituted indole derivative involves the reaction of m-tolylhydrazine hydrochloride with 2-methylcyclohexanone (B44802) in the presence of glacial acetic acid at room temperature. This reaction leads to the formation of 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole, a precursor that can be aromatized to the corresponding 7-methyl-tetrahydrocarbazole. nih.gov

Table 1: Fischer Indole Synthesis of a 7-Methyl-substituted Indole Precursor

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

Larock Annulation and Other Palladium-Catalyzed Cyclization Methods

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction that provides a direct route to polysubstituted indoles. wikipedia.org This method involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst, a base, and a chloride source. wikipedia.orgub.edu A key advantage of the Larock annulation is its high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C-2 position of the indole. ub.edu

The catalytic cycle of the Larock annulation is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the active catalyst and yield the indole product. wikipedia.org Common palladium sources include Pd(OAc)₂, and the reaction is often carried out in the presence of a phosphine (B1218219) ligand. The choice of base, such as K₂CO₃ or NaOAc, and the addition of a chloride salt like LiCl are crucial for the reaction's success. ub.edu

For the synthesis of a 7-methyl-substituted indole, 2-iodo-3-methylaniline (B1603289) would be a suitable starting material. Reaction with an appropriate alkyne under Larock conditions would directly lead to the formation of a 2,3,7-trisubstituted indole.

Table 2: Representative Larock Annulation for a Substituted Indole

| o-Haloaniline | Alkyne | Palladium Catalyst | Base | Additive | Solvent |

|---|

Palladium catalysis is also instrumental in other indole syntheses, such as the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines, which can provide access to various substituted indoles. rsc.org

New Heterocyclic Ring Construction Techniques

Modern organic synthesis has witnessed the development of novel strategies for indole ring construction, often leveraging transition-metal-catalyzed C-H activation. These methods offer alternative and sometimes more efficient pathways to substituted indoles. For instance, rhodium(III)-catalyzed annulation of in situ generated hydrazones with internal alkynes provides a direct route to N-alkyl and N-aryl indoles in good yields. researchgate.net

Another innovative approach involves the palladium-catalyzed cyclization of 2-alkynylbromoarenes with ammonia or primary amines, which represents the first metal-catalyzed cross-coupling of ammonia for indole synthesis. nih.gov These newer methods often feature mild reaction conditions and a broad substrate scope, opening up new avenues for the synthesis of complex indole derivatives.

Installation and Functionalization of the Propanoate Side Chain at C-3 of the Indole

Once the 7-methylindole core is synthesized, the next crucial step is the introduction of the methyl 3-propanoate side chain at the C-3 position. This is typically achieved through electrophilic substitution reactions, with the C-3 position of the indole nucleus being the most nucleophilic and thus the most reactive site.

Michael Addition Reactions with Acrylic Acid Derivatives

The Michael addition, or conjugate addition, of indoles to α,β-unsaturated carbonyl compounds is a well-established method for C-3 alkylation. The reaction of 7-methylindole with an acrylic acid derivative, such as methyl acrylate (B77674), in the presence of a suitable catalyst can directly install the desired propanoate side chain.

The reaction can proceed under solvent- and catalyst-free conditions at elevated temperatures, or in the presence of a basic catalyst. d-nb.inforesearchgate.net The choice of conditions is critical to favor C-3 alkylation over N-alkylation. While N-alkylation can be a competing side reaction, the use of appropriate catalysts can steer the reaction towards the desired C-3 substituted product.

Table 3: Michael Addition of an Azole to Methyl Acrylate

| Azole | Michael Acceptor | Conditions | Yield |

|---|---|---|---|

| Imidazole | Methyl Acrylate | 80 °C, solvent- and catalyst-free | >97% |

This table illustrates the reactivity of different azoles in Michael additions; similar principles apply to the reaction with 7-methylindole.

Alkylation and Acylation Reactions of Indoles with Propanoic Acid Precursors

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, and it can be effectively applied to the C-3 position of indoles. organic-chemistry.org The reaction of 7-methylindole with a propanoic acid derivative, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, will yield the corresponding 3-propionyl-7-methylindole. youtube.com This ketone can then be reduced to the desired propanoate ester through subsequent chemical transformations.

Direct alkylation at the C-3 position can also be achieved using an appropriate propanoate precursor bearing a leaving group, such as methyl 3-bromopropanoate. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the indole ring.

Recent advancements in this area include the development of acid-catalyzed C-2 alkylation of 3-alkylindoles with unactivated alkenes, which provides a route to 2,3-disubstituted indoles. frontiersin.org While not directly applicable to the synthesis of the target molecule, these methods highlight the ongoing innovation in indole functionalization.

Esterification of Indolepropanoic Acids

The final step in the synthesis of Methyl 3-(7-Methyl-3-indolyl)propanoate typically involves the esterification of the corresponding carboxylic acid, 3-(7-Methyl-3-indolyl)propanoic acid. This transformation is a fundamental reaction in organic chemistry and can be accomplished through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity, and the presence of other functional groups in the molecule.

One of the most common and straightforward methods is Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the indolepropanoic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.

Alternatively, esterification can be achieved under milder conditions using activating agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the methyl ester at room temperature. nih.gov This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong acid and high temperatures. Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step procedure is highly efficient but requires careful handling of the reactive acid chloride intermediate.

For large-scale synthesis, processes that avoid stoichiometric activating agents are often preferred. The reaction of indole-3-propanoic acids with acrylic acid in the presence of a base is a known method for producing these compounds. google.com Furthermore, industrial methods for synthesizing simple esters like methyl propionate (B1217596) sometimes employ catalysts such as p-toluenesulfonic acid or various ionic liquids to achieve high yields and facilitate catalyst recycling. google.com

Table 1: Comparison of Esterification Methods for Indolepropanoic Acids

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or HCl | Methanol | Reflux | Inexpensive reagents, simple procedure | Harsh conditions, requires excess alcohol |

| DCC/DMAP Coupling | DCC, DMAP | Dichloromethane | Room Temp. | Mild conditions, high yield nih.gov | DCC byproduct can be difficult to remove |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Inert Solvent | Room Temp. | High reactivity, fast reaction | Generates corrosive HCl gas |

Regio- and Stereoselective Control in Synthesis

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its chiral analogs. Control over the precise placement of substituents and their spatial orientation dictates the final properties of the molecule.

The synthesis of the target compound requires the specific placement of a methyl group at the C7 position of the indole ring. The inherent reactivity of the indole nucleus often favors substitution at the C3, N1, or C2 positions, making selective functionalization of the benzene (B151609) core (C4-C7) a significant challenge. nih.gov Modern synthetic strategies have overcome this by employing directing groups (DGs) that steer reactions to a specific site. nih.gov

One powerful strategy is directed ortho-metalation (DoM). An appropriate directing group installed on the indole nitrogen can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C7 position. The resulting organometallic species can then be quenched with an electrophile, like methyl iodide, to install the methyl group. For example, the N-P(O)tBu₂ group has been shown to effectively direct palladium-catalyzed arylation to the C7 position. nih.gov While this specific example is for arylation, the principle of using a directing group to facilitate C7 functionalization is broadly applicable.

Another emerging strategy is transition-metal-catalyzed C-H activation. nih.gov This approach avoids the need for pre-functionalization of the indole ring. A catalyst, often based on palladium, rhodium, or ruthenium, can selectively activate a specific C-H bond, allowing for subsequent coupling with a reaction partner. The site selectivity is controlled by the ligand environment of the metal catalyst and the electronic properties of the indole substrate. nih.gov For instance, specific ligand and catalyst combinations can favor the activation of the C7-H bond over other positions on the indole's benzene ring. nih.gov

Table 2: Strategies for C7-Methylation of Indole

| Strategy | Key Reagent/Catalyst | Principle | Key Features |

|---|---|---|---|

| Directed ortho-Metalation | Directing Group (e.g., N-P(O)tBu₂), Organolithium reagent, CH₃I | DG facilitates selective deprotonation at C7, followed by electrophilic quench. nih.gov | High regioselectivity, requires installation and removal of DG. nih.gov |

| C-H Activation | Palladium, Rhodium, or Copper catalysts with specific ligands | Direct, catalyst-controlled functionalization of the C7-H bond. nih.gov | Atom-economical, avoids pre-functionalization, selectivity can be catalyst-dependent. nih.gov |

The creation of chiral analogs of this compound, where a stereocenter is introduced, requires the use of asymmetric synthesis methodologies. Chiral centers can be introduced either on the propanoate side chain or on the indole nucleus itself.

Enantioselective synthesis often relies on chiral catalysts that can differentiate between two enantiomeric transition states, leading to a preference for one enantiomer of the product. researchgate.netsciencedaily.com Chiral phosphoric acids, for instance, have emerged as powerful organocatalysts for a variety of asymmetric transformations involving indoles. sciencedaily.comrsc.orgnih.gov They can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding, thereby creating a chiral environment for the reaction. beilstein-journals.org This strategy has been successfully applied to the asymmetric dearomatization of indoles and other functionalization reactions. rsc.orgnih.gov

Transition metal complexes featuring chiral ligands are also widely used. Cobalt-catalyzed hydroalkylation has been developed for the enantioselective construction of chiral α,α-dialkyl indoles, demonstrating the power of metal catalysis in controlling stereochemistry at the indole nitrogen. nih.govresearchgate.net While this example focuses on the N-position, similar principles can be applied to functionalize other parts of the molecule.

Diastereoselective reactions are employed when creating a second stereocenter in a molecule that already contains one. The existing chiral center influences the stereochemical outcome of the new center's formation. Radical cascade cyclizations have been shown to proceed with excellent diastereoselectivity to form complex indole-fused derivatives. rsc.org These methods provide a powerful means to construct polycyclic analogs with precise stereochemical control.

Table 3: Asymmetric Methodologies for Chiral Indole Analog Synthesis

| Approach | Catalyst Type | Example Reaction | Stereochemical Control |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Dearomatization of Indoles rsc.orgnih.gov | Creates chiral environment via H-bonding, leading to high enantioselectivity. sciencedaily.combeilstein-journals.org |

| Transition Metal Catalysis | Cobalt-Chiral Ligand Complex | Enantioselective Hydroalkylation nih.govresearchgate.net | Remote stereocontrol for the synthesis of α,α-dialkyl indoles. researchgate.net |

Novel Catalytic Systems in Indole Propanoate Synthesis

The development of novel catalytic systems has revolutionized the synthesis of indole-containing molecules, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and has been extensively applied to the construction of indole derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, provide powerful tools for forming the carbon-carbon bonds necessary to build the indolepropanoate framework. For example, a Heck reaction could be envisioned between a 3-halo-7-methylindole and methyl acrylate to construct the propanoate side chain.

More recently, palladium-catalyzed C-H activation has become a prominent strategy for indole functionalization. nih.gov This approach allows for the direct coupling of a C-H bond at the C3 position of 7-methylindole with a suitable coupling partner, bypassing the need to pre-install a halide or other leaving group. Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, is a sophisticated tool for the vicinal difunctionalization of aryl halides and their ortho C-H bonds, which has been adapted for indole synthesis. nih.gov Furthermore, palladium catalysts are effective for the direct arylation of indoles with aryl chlorides, demonstrating their versatility. nih.gov Reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline catalyst system is another innovative route to synthesize substituted indoles. mdpi.com

Beyond palladium, other transition metals like cobalt have also been employed. Cobalt-catalyzed C(sp³)–H bond functionalization has been developed as an efficient method for synthesizing various indole derivatives under mild conditions. rsc.org

Table 4: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium Acetate / Ligand | Direct Arylation | Functionalization of the indole core with aryl chlorides. | nih.gov |

| Pd/Norbornene | Catellani Reaction | Vicinal difunctionalization for indole ring construction. | nih.gov |

| PdCl₂(CH₃CN)₂ / Phenanthroline | Reductive Cyclization | Synthesis of indoles from β-nitrostyrenes. | mdpi.com |

In recent decades, organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. mdpi.com Organocatalysts are small organic molecules that can promote chemical reactions, often with high stereoselectivity. nih.govcapes.gov.br For indole chemistry, organocatalytic strategies have been particularly successful in asymmetric functionalization. nih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been used to catalyze the enantioselective alkylation of indoles at the C3 position with various electrophiles. beilstein-journals.orgoup.com These methods provide direct access to chiral indolepropanoate precursors with high optical purity.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under environmentally benign conditions. While the direct enzymatic synthesis of this compound is not widely documented, the potential for biocatalytic approaches is significant. Enzymes such as thioesterases, derived from nonribosomal peptide synthetase (NRPS) assembly lines, have been shown to catalyze challenging reactions like the formation of indolylamide macrocycles. acs.org This demonstrates the capability of enzymes to recognize and activate the indole nucleus for bond formation. acs.org Engineering such enzymes or discovering new ones with activity towards indolepropanoic acid precursors could provide a green and highly efficient synthetic route in the future.

Table 5: Organo- and Biocatalytic Approaches in Indole Functionalization

| Catalyst Type | Catalyst Example | Reaction | Key Advantage |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Selenofunctionalization beilstein-journals.org | High enantioselectivity, metal-free conditions. beilstein-journals.orgmdpi.com |

| Organocatalysis | Chiral Amines | Asymmetric Michael Addition | Formation of C-C bonds with stereocontrol. oup.com |

Heterogeneous Catalysis (e.g., Clay-Catalyzed Reactions)

Heterogeneous catalysis offers significant advantages in organic synthesis, primarily through the simplification of product purification and the potential for catalyst recycling. Among solid catalysts, montmorillonite (B579905) clays (B1170129), particularly variants like K-10 and KSF, have emerged as effective, inexpensive, and environmentally benign options for a variety of organic transformations, including the synthesis of indole derivatives. rsc.orgjocpr.com These aluminosilicate (B74896) clays possess both Brønsted and Lewis acid sites, which are crucial for their catalytic activity in reactions such as Friedel-Crafts alkylations and Michael additions. ias.ac.inias.ac.in

The synthesis of the core structure of this compound can be achieved via a clay-catalyzed Michael-type addition of 7-methylindole to an acrylic acid ester, such as methyl acrylate. The C3 position of the indole nucleus is highly nucleophilic and readily attacks the electrophilic β-carbon of the α,β-unsaturated ester, a reaction efficiently promoted by the acidic sites on the clay surface. srce.hr

The general mechanism involves the activation of the carbonyl group of methyl acrylate by a Lewis or Brønsted acid site on the clay, enhancing its electrophilicity. This facilitates the nucleophilic attack by the C3 position of 7-methylindole, leading to the formation of the desired carbon-carbon bond.

Key advantages of using clay catalysts in this synthesis include:

Mild Reaction Conditions: These reactions can often be carried out under milder conditions (e.g., lower temperatures) than conventional homogeneous acid-catalyzed methods. ias.ac.in

High Selectivity: Clay catalysts can offer high regioselectivity for C3-alkylation of the indole ring. ias.ac.in

Simple Work-up: The solid catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous work-up procedures to remove soluble catalysts. ias.ac.inmdpi.com

Environmental Benefits: Clays are naturally occurring, non-toxic, and non-corrosive materials, making them a greener alternative to many traditional Lewis acids like AlCl₃ or mineral acids. jocpr.com

| Parameter | Description | Reference |

|---|---|---|

| Catalyst Type | Montmorillonite K-10, KSF, Fe³⁺-exchanged clays | srce.hrmdpi.comresearchgate.net |

| Key Reaction | Friedel-Crafts Alkylation / Michael Addition | ias.ac.insrce.hr |

| Substrates | 7-Methylindole and Methyl Acrylate | srce.hr |

| Typical Solvents | Dichloromethane, or solvent-free conditions | srce.hrresearchgate.net |

| Advantages | High yields, simple filtration work-up, catalyst reusability, mild conditions, eco-friendly | jocpr.comias.ac.inmdpi.com |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its analogs is increasingly guided by the principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. The application of these principles focuses on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources.

Catalysis over Stoichiometric Reagents: The use of heterogeneous catalysts like montmorillonite clays directly aligns with the green principle of catalysis. rsc.org Catalytic processes reduce the generation of waste associated with stoichiometric reagents, which are consumed during the reaction. The ability to easily separate and reuse these solid acid catalysts further enhances the sustainability of the synthesis. mdpi.comresearchgate.net

Atom Economy: The proposed synthetic route via a Michael addition of 7-methylindole to methyl acrylate is an example of a highly atom-economical reaction. In principle, this addition reaction incorporates all atoms from the starting materials into the final product, generating no by-products and thus maximizing the efficiency of the transformation. frontiersin.org

Use of Safer Solvents and Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Research into clay-catalyzed reactions has demonstrated their effectiveness under solvent-free conditions, often facilitated by microwave irradiation, which can significantly reduce reaction times and energy consumption. jocpr.comresearchgate.net When a solvent is necessary, the use of more benign options like ethanol (B145695) is preferred over halogenated hydrocarbons. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can be coupled with heterogeneous catalysis. Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times and often improved product yields compared to conventional heating methods. mdpi.comresearchgate.net

Waste Reduction: The combination of a highly atom-economical reaction with a recyclable, solid catalyst leads to a significant reduction in waste generation. The simple filtration-based work-up avoids the need for solvent-intensive extractions and aqueous washes that are common in syntheses using homogeneous catalysts. ias.ac.in

| Green Chemistry Principle | Application in Synthetic Design | Reference |

|---|---|---|

| Prevention | Designing a synthesis with minimal by-products (e.g., Michael addition). | frontiersin.org |

| Atom Economy | Utilizing addition reactions where all reactant atoms are incorporated into the product. | frontiersin.org |

| Less Hazardous Chemical Syntheses | Replacing corrosive and toxic Lewis acids (e.g., AlCl₃) with non-toxic clay catalysts. | jocpr.comias.ac.in |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or greener solvents like ethanol. | mdpi.comrsc.org |

| Design for Energy Efficiency | Using microwave irradiation to reduce reaction times and energy input. | researchgate.net |

| Catalysis | Using reusable heterogeneous catalysts (montmorillonite) instead of stoichiometric reagents. | rsc.orgmdpi.com |

Chemical Reactivity and Transformation Pathways of Indole Propanoate Esters

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring (e.g., at C-2, N-1 positions)

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The delocalization of the nitrogen lone pair electrons increases the electron density, particularly at the C-3 position. However, in Methyl 3-(7-Methyl-3-indolyl)propanoate, the C-3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring, primarily the C-2 and N-1 positions.

The C-2 position is the next most electronically favored site for electrophilic substitution after C-3. researchgate.net Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be expected to occur at this position under appropriate conditions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

The nitrogen atom (N-1) of the indole ring possesses a slightly acidic proton and can be deprotonated by a base to form a nucleophilic indolide anion. This anion can then react with various electrophiles. N-alkylation or N-acylation can be achieved by treating the compound with alkyl halides or acyl chlorides in the presence of a base. researchgate.netnih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Rings

| Reaction Type | Reagent/Conditions | Expected Position of Substitution |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C-2 |

| Nitration | Nitric acid/Acetic anhydride | C-2 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-2 |

Nucleophilic Reactions Involving the Ester Moiety (e.g., Transesterification, Amidation)

The methyl ester group of this compound is a key site for nucleophilic acyl substitution. These reactions allow for the conversion of the ester into a variety of other functional groups.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is a reversible process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. The resulting amides can be valuable intermediates for the synthesis of more complex molecules. For example, the conversion of a related indole-2-carboxylate (B1230498) ester to an amide has been reported as a step in the synthesis of potential melatonin (B1676174) receptor ligands. researchgate.net

Side-Chain Modifications and Derivatization

Reduction of the Ester Group to Alcohols or Amines

The ester functionality can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net The resulting 3-(7-Methyl-3-indolyl)propan-1-ol can serve as a versatile intermediate for further functionalization.

Selective reduction of the ester group in the presence of other reducible functionalities can be challenging. However, chemoselective reductions have been achieved in related indole systems. For instance, the use of sodium borohydride (B1222165) in the presence of a Lewis acid or at low temperatures has been shown to selectively reduce ester groups in certain contexts. researchgate.net Reduction of an ester amide with LiAlH₄ has also been demonstrated to yield the corresponding amine. researchgate.net

Elaboration of the Propanoate Chain via Chain Extension or Functionalization

The propanoate side chain can be modified to introduce additional complexity. Chain extension can be achieved through various homologation strategies. One such method involves the reduction of the ester to an alcohol, conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a cyanide anion, followed by hydrolysis of the resulting nitrile to a carboxylic acid. researchgate.net

Functionalization of the propanoate chain, for example, at the α-carbon (C-2 of the propanoate chain), can be achieved by forming an enolate under basic conditions, which can then react with electrophiles like alkyl halides. The acidity of the α-protons is a critical factor for the success of such reactions.

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus itself can undergo oxidative and reductive transformations.

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) ring. This transformation is often achieved through catalytic hydrogenation or by using chemical reducing agents. A notable method involves the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid. This method offers rapid and high-yield reduction of the indole to the indoline at low temperatures, minimizing side reactions. google.com

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the ring makes it susceptible to oxidation. Oxidative cleavage of the C2-C3 double bond can occur, leading to the formation of 2-acylaminobenzaldehyde derivatives. Milder oxidation can lead to the formation of oxindoles.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the transformations involving indole propanoate esters are generally well-understood based on fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. ic.ac.uk The attack of an electrophile at the C-2 position of the 3-substituted indole ring leads to a carbocation that is stabilized by resonance, involving the nitrogen atom. Subsequent loss of a proton restores the aromaticity of the indole ring.

Nucleophilic Acyl Substitution: Reactions at the ester moiety, such as transesterification and amidation, proceed via a tetrahedral intermediate. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the new carbonyl compound.

Reduction of the Indole Ring: The mechanism of indole reduction with borane in the presence of trifluoroacetic acid is believed to involve the protonation of the indole at the C-3 position, which activates the ring towards hydride attack from the borane reagent.

Advanced Spectroscopic and Structural Elucidation of Indole Propanoate Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of an organic compound in solution. For Methyl 3-(7-Methyl-3-indolyl)propanoate, a combination of 1D and 2D NMR experiments would be required for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule.

Indole (B1671886) Ring Protons: The aromatic region would display signals for the protons on the benzene (B151609) and pyrrole rings. The proton at the C2 position of the indole ring typically appears as a singlet. The protons at C4, C5, and C6 would show characteristic splitting patterns (doublets or triplets) due to coupling with their neighbors.

Methyl Protons: Two sharp singlets would be anticipated: one for the methyl group attached to the indole ring at C7 and another for the methyl ester group (-OCH₃).

Propanoate Chain Protons: The two methylene groups (-CH₂CH₂-) in the propanoate side chain would appear as two triplets, resulting from coupling with each other.

NH Proton: A broad singlet corresponding to the N-H proton of the indole ring would also be present.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each of the unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be observed as a singlet at the downfield end of the spectrum (typically 170-180 ppm).

Indole Ring Carbons: The eight carbons of the 7-methylindole (B51510) ring would produce distinct signals in the aromatic region of the spectrum.

Aliphatic Carbons: Signals for the two methylene carbons of the propanoate chain, the indole-methyl carbon, and the ester-methyl carbon would be found in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | Expected broad singlet | - |

| Indole C2-H | Expected singlet | Expected ~122 ppm |

| Indole C4-H | Expected doublet | Expected ~120 ppm |

| Indole C5-H | Expected triplet | Expected ~121 ppm |

| Indole C6-H | Expected doublet | Expected ~118 ppm |

| 7-CH₃ | Expected singlet | Expected ~16 ppm |

| -CH₂- (alpha) | Expected triplet | Expected ~31 ppm |

| -CH₂- (beta) | Expected triplet | Expected ~21 ppm |

| -OCH₃ | Expected singlet | Expected ~51 ppm |

| C=O | - | Expected ~174 ppm |

| Note: This table is predictive and not based on experimental data. |

To confirm the precise connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the propanoate side chain (-CH₂-CH₂-) and among the coupled protons on the benzene ring portion of the indole nucleus.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connection of the propanoate chain to the C3 position of the indole ring and for confirming the positions of all substituents on the indole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For this molecule, NOESY could confirm the proximity of the C7-methyl group protons to the C6-proton on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula (C₁₃H₁₅NO₂). The high accuracy of this technique helps to distinguish the compound from other isomers.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key expected fragmentation pathways would include:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the ester group to form an acylium ion.

The most characteristic fragmentation would likely be the cleavage of the propanoate side chain at the benzylic position (the C3-Cα bond), leading to a stable 7-methyl-3-methyleniminium indole cation, which is a common fragment for 3-substituted indoles.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. For closely related compounds like 7-methylindole, crystallographic studies have been performed, revealing details about lattice energies and intermolecular interactions such as N-H···π bonds acs.orgnih.gov. For the parent compound, Methyl 3-(1H-indol-3-yl)propanoate, crystal structure analysis shows an essentially planar conformation where molecules are linked by intermolecular N—H⋯O hydrogen bonds nih.govresearchgate.netresearchgate.net. Similar interactions would be expected to play a role in the crystal packing of the 7-methyl derivative.

| Crystallographic Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Intermolecular Interactions | Identification of hydrogen bonds, π-stacking, and other forces governing the crystal packing. |

| Note: This table describes the type of data obtained from X-ray crystallography. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

N-H Stretch: A characteristic absorption band for the indole N-H group would be expected around 3400-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group would be prominent, typically in the range of 1750-1735 cm⁻¹.

C-O Stretch: An absorption band for the ester C-O bond would be visible in the 1300-1000 cm⁻¹ region.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C Bends: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic indole ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogs)

This compound is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These methods are only applicable to chiral molecules, which are non-superimposable on their mirror images. If a chiral center were introduced into the molecule, for instance by adding a substituent to the propanoate chain, these techniques would become essential for determining the enantiomeric purity and the absolute configuration of the resulting stereoisomers.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. DFT calculations are used to find the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved. This process provides key data such as bond lengths, bond angles, and dihedral angles. For a flexible molecule like Methyl 3-(7-Methyl-3-indolyl)propanoate, which has a rotatable propanoate side chain, conformational analysis would be performed to identify various low-energy conformers and determine the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potentials)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other charged species, identifying sites susceptible to electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data that can be compared with experimental results to confirm a molecule's structure. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra). These theoretical spectra are valuable for interpreting experimental data and assigning specific signals to corresponding atoms or vibrational modes within the molecule.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling techniques are used to study the dynamic behavior of molecules and their interactions with other systems.

Molecular Docking Studies to Probe Ligand-Target Interactions (for mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. If this compound were being investigated for potential biological activity, docking studies would be used to predict its binding affinity and mode of interaction with a specific protein target. This provides valuable mechanistic insights into how the molecule might exert a biological effect by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's binding site.

Mechanistic Elucidation of Chemical Reactions through Computational Methods

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing a virtual window into the dynamic processes of bond breaking and formation.

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, most importantly, the transition states that connect them. Transition state analysis allows chemists to calculate the energy barriers of a reaction, which determines the reaction rate. Reaction pathway mapping provides a complete energetic landscape of the reaction, from reactants to products.

A relevant example is the computational study of the Friedel-Crafts alkylation of indole (B1671886) with nitroalkenes, a common reaction for forming C-C bonds at the C3 position of the indole ring. Density Functional Theory (DFT) calculations have been used to explore the transition states of this reaction when catalyzed by a chiral thiourea (B124793) derivative. These studies have shown that the catalyst can simultaneously coordinate with both the indole and the nitroalkene in a bifunctional manner. The calculated transition states help to explain the stereoselectivity of the reaction, with small energy differences between the transition states leading to the different enantiomers of the product. researchgate.net For instance, the energy difference between the two most stable transition states for the reaction of indole with nitrostyrene (B7858105) was calculated to be 2.1 kcal/mol, which accounts for the observed enantiomeric excess in the experimental results. researchgate.net

Another classic reaction for indole synthesis is the Fischer indole synthesis. This reaction proceeds through a complex mechanism involving a nih.govnih.gov-sigmatropic rearrangement. numberanalytics.commdpi.combyjus.com Computational studies have been employed to investigate the various steps of this reaction, including the tautomerization of the initial phenylhydrazone to an enehydrazine, the C-C bond-forming sigmatropic rearrangement, and the final cyclization and elimination of ammonia (B1221849). mdpi.com These studies help to identify the rate-determining step and understand how substituents on the starting materials can influence the reaction yield and regioselectivity. mdpi.com

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Enantiomer |

|---|---|---|

| TS1 | 0.0 | R |

| TS2 | 2.1 | S |

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. aip.orgrsc.orgorientjchem.org

Studies on indole and its derivatives have shown that both implicit and explicit solvation models are crucial for accurately predicting their photophysical properties, such as absorption and fluorescence spectra. aip.orgrsc.orgresearchgate.net For instance, in aqueous solutions, explicit water molecules are necessary to account for strong solute-solvent interactions like hydrogen bonding, which significantly influences the excited state energies. rsc.org Computational investigations have demonstrated that modeling mutual polarization between the indole solute and the solvent is a dominant factor in accurately reproducing the experimental absorption spectrum. researchgate.net The free energy of solvation is a key parameter that describes the interaction between a solute and solvent molecules. orientjchem.org

Catalytic cycle modeling is another area where computational chemistry provides invaluable insights. Many modern synthetic methods for the preparation of indole derivatives rely on transition metal catalysis. nih.govmdpi.com Computational studies can be used to map out the entire catalytic cycle, including the coordination of reactants to the metal center, oxidative addition, migratory insertion, and reductive elimination steps. For example, DFT studies on the rhodium(II)-catalyzed C-H functionalization of indoles have elucidated the key intermediates and transition states, helping to understand the reaction mechanism and regioselectivity. acs.org Similarly, the mechanism of copper-catalyzed indole synthesis from N-aryl enaminones has been explored computationally, revealing the role of the catalyst in facilitating the C-C bond-forming reaction. nih.gov These models can also shed light on how the catalyst is regenerated at the end of the cycle. nih.gov

| Solvation Model | Key Features | Applicability |

|---|---|---|

| Implicit (e.g., PCM) | Treats solvent as a continuous dielectric medium. Computationally less expensive. | Good for predicting bulk solvent effects on reaction energies and spectra. |

| Explicit | Includes individual solvent molecules in the calculation. Computationally more expensive. | Necessary for systems with strong, specific solute-solvent interactions like hydrogen bonding. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Related Indole Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. A QSAR model is typically represented by an equation that relates biological activity to various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Numerous QSAR studies have been conducted on various classes of indole derivatives to understand the structural requirements for their biological activities. For example, QSAR models have been developed for indole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.gov In these studies, molecular connectivity indices, Wiener index, and electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) were found to be important for explaining the inhibitory activity. researchgate.netresearchgate.net The models indicated that electron-donating groups at certain positions of the indole ring could enhance the activity. nih.gov

Another example is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for indole derivatives as phosphodiesterase IV (PDE IV) inhibitors. nih.gov These models provide a 3D map of the steric, electrostatic, and hydrophobic fields around the molecules, highlighting the regions where modifications are likely to increase or decrease activity. nih.gov QSAR studies have also been performed on indole-based compounds as HIV-1 fusion inhibitors, where molecular shape and contact surface area were identified as important factors for their antiviral activity. nih.gov

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with variations in the substituents on the indole ring and the propanoate side chain. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural changes with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the process of lead optimization in a drug discovery project.

| Descriptor Type | Specific Descriptors | Biological Activity Modeled | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | COX-2 Inhibition | researchgate.net |

| Electronic | HOMO/LUMO Energy, Dipole Moment | COX-2 Inhibition | researchgate.net |

| Steric/3D | CoMFA/CoMSIA Fields | PDE IV Inhibition | nih.gov |

| Geometric | Molecular Shape, Contact Surface Area | HIV-1 Fusion Inhibition | nih.gov |

Biological Activity Research and Mechanistic Studies in Vitro and Pre Clinical Animal Models

Structure-Activity Relationship (SAR) Investigations for Specific Biological Functions

The biological activity of indole (B1671886) derivatives is profoundly influenced by their structural features. SAR studies provide critical insights into how specific substituents on the indole ring and modifications of the side chain affect molecular interactions and functional outcomes. nih.govnih.govfuture4200.com

The nature and position of substituents on the indole ring are key determinants of a compound's biological activity profile, particularly in its interaction with receptors like AhR. Research on a series of methylindoles has provided a clear demonstration of this principle. The specific placement of a methyl group can switch the compound's function from an agonist to an antagonist.

For example, in AhR modulation studies:

4-Methylindole and 6-Methylindole were found to be potent agonists.

3-Methylindole and 2,3-dimethylindole were identified as effective antagonists.

This high degree of positional sensitivity underscores the importance of the 7-methyl group in Methyl 3-(7-Methyl-3-indolyl)propanoate. Its presence at the C7 position is predicted to confer a specific activity profile, likely contributing to agonistic activity at the AhR, based on trends observed with other substituted indoles.

Table 2: AhR Activity of Various Methylated Indoles This table is interactive. You can sort and filter the data.

| Compound | Position of Methyl Group(s) | AhR Activity Profile | Reported IC50/EC50 |

|---|---|---|---|

| 3-Methylindole | 3 | Antagonist | IC50: 19 µM |

| 4-Methylindole | 4 | Agonist | Emax: 134% (relative to TCDD) |

| 6-Methylindole | 6 | Agonist | Emax: 91% (relative to TCDD) |

| 2,3-Dimethylindole | 2, 3 | Antagonist | IC50: 11 µM |

| 2,3,7-Trimethylindole | 2, 3, 7 | Antagonist | IC50: 12 µM |

The side chain at the C3 position of the indole ring plays a crucial role in how the molecule is recognized by its biological targets. The propanoate ester moiety in this compound is a significant feature influencing its interactions.

While this compound possesses a methyl ester instead of a carboxylic acid, this group is still capable of participating in polar interactions and hydrogen bonding. The ester oxygen atoms can act as hydrogen bond acceptors, facilitating molecular recognition within a binding site. acs.org Furthermore, it is possible that the ester could function as a prodrug, undergoing hydrolysis by cellular esterases to yield the corresponding carboxylic acid (7-Methyl-indole-3-propionic acid), which may be the more active form in certain biological contexts. This bioactivation would unmask a terminal carboxylate group, enabling the strong ionic and hydrogen bonding interactions observed for related propionic acid compounds.

Influence of Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chiral compounds, which are molecules that are non-superimposable on their mirror images, the different spatial configurations, known as enantiomers, can interact very differently with the chiral environments of biological systems, such as receptors and enzymes. nih.gov Living systems are inherently chiral, and therefore, the two enantiomers of a chiral drug can exhibit distinct pharmacological, metabolic, and toxicological profiles. nih.gov

While specific research isolating and comparing the biological activities of the individual enantiomers of this compound is not extensively documented, the principles of stereochemistry are fundamental to understanding its potential interactions. The propanoate side chain attached to the indole ring means that substitution on the alpha or beta carbons could create a chiral center. In such cases, one enantiomer might fit perfectly into the binding site of a target protein, eliciting a biological response, while the other enantiomer, due to its different 3D shape, may bind less effectively or not at all. nih.gov

Mechanistic Studies of Specific Biological Activities in Controlled Environments

In Vitro Antioxidant Mechanisms and Radical Scavenging Properties

Indole derivatives are recognized for their antioxidant properties, which are largely attributed to the indole nucleus's ability to donate electrons or hydrogen atoms to neutralize free radicals. The primary mechanisms by which antioxidants inactivate free radicals are the Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways, which often occur concurrently. nih.gov In the context of indole derivatives, the heterocyclic nitrogen atom is considered an active redox center. nih.gov During the SET mechanism, a single electron can be transferred from the nitrogen atom, forming a cation radical. nih.gov The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are considered crucial for the observed antioxidant activity. nih.gov

Research on a series of C-3 substituted indole derivatives has provided insight into their radical scavenging capabilities. The effectiveness of these compounds is highly dependent on the nature of the substituent at the C-3 position. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, are commonly used to evaluate this activity. The DPPH radical is scavenged when it accepts a hydrogen atom from an antioxidant, a reaction that can be monitored spectrophotometrically. mdpi.com Studies on various indole-3-propionamide derivatives have demonstrated their ability to scavenge hydroxyl radicals directly. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected C-3 Substituted Indole Derivatives

| Compound | Substituent at C-3 Methylene Group | DPPH Scavenging Activity (%) |

| Gramine (B1672134) (1) | -N(CH₃)₂ | 5% |

| Derivative 11 | Pyrrolidinedithiocarbamate | 31% |

| Derivative 12 | Piperidinedithiocarbamate | 38% |

This table is generated based on data for gramine and its derivatives, which are C-3 substituted indoles, to illustrate the structure-activity relationship in radical scavenging. nih.gov

Anti-inflammatory Action in Cell Culture Models (e.g., cytokine modulation)

Indole-containing structures are being investigated for their potential to modulate inflammatory responses. Mechanistic studies in cell culture models often focus on the ability of these compounds to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammation process. nih.gov Lipopolysaccharide (LPS), a component of bacterial cell walls, is frequently used to stimulate an inflammatory response in immune cells like monocytes and macrophages.

In studies involving related compounds, such as phenolic amide esters, significant inhibition of key inflammatory cytokines has been observed. For instance, in LPS-stimulated THP-1 human monocytic cells, certain compounds have been shown to decrease the production of Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibition of these cytokines suggests an interruption of the inflammatory signaling cascade. Some evidence points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway as a potential mechanism. nih.gov The NF-κB pathway is a central regulator of genes involved in the immune and inflammatory response.

Further research on other complex metabolites has shown a reduction in the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages, which are also key targets in anti-inflammatory drug development. mdpi.com These studies collectively suggest that indole-based compounds could exert anti-inflammatory effects by intervening at multiple points in the inflammatory cascade, primarily through the modulation of cytokine production and associated signaling pathways. nih.govnih.gov

Table 2: Inhibition of Inflammatory Cytokines by a Related Phenolic Amide Ester (MHPAP) in LPS-Stimulated PBMCs

| Cytokine | Function | Observation |

| IL-6 | Pro-inflammatory cytokine involved in acute phase response | Significantly inhibited |

| IL-1β | Potent pro-inflammatory cytokine | Significantly inhibited |

| IL-8 | Chemokine that attracts neutrophils | Significantly inhibited |

| TNF-α | Key regulator of inflammatory responses | Significantly inhibited |

This table is based on data for Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) to demonstrate the potential for cytokine modulation by related structures. nih.gov

Antimicrobial Mechanisms (e.g., bacterial tryptophan biosynthesis inhibition)

A significant antimicrobial mechanism identified for a close structural analog of this compound involves the disruption of an essential metabolic pathway in bacteria. Specifically, Indole propionic acid (IPA), the deaminated product of tryptophan, has been shown to target the de novo tryptophan biosynthesis pathway in Mycobacterium tuberculosis. nih.gov This pathway is crucial for the bacterium's survival and is regulated by feedback inhibition, where tryptophan itself acts as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first step. nih.gov

IPA, being a close structural analog of tryptophan, mimics this physiological feedback inhibitor. nih.gov It binds to the allosteric site of the TrpE enzyme, effectively blocking its catalytic activity. This action shuts down the entire tryptophan synthesis pathway, regardless of the actual intracellular levels of tryptophan, leading to starvation for this essential amino acid and subsequent inhibition of bacterial growth. nih.gov

The specificity of this mechanism has been confirmed through several lines of evidence:

Metabolic Analysis: Treatment of mycobacteria with IPA leads to a reduction in intracellular tryptophan levels. nih.gov

Chemical Rescue: The growth-inhibitory effect of IPA can be reversed by supplementing the culture medium with tryptophan. nih.gov

Genetic Studies: Mutations in the allosteric binding site of the TrpE enzyme confer resistance to IPA. nih.gov

This elegant mechanism, where a bacterial feedback regulation system is hijacked, highlights a promising strategy for antimicrobial action and demonstrates how indolepropanoates can act as potent inhibitors of essential bacterial biosynthetic pathways. nih.gov

Investigations into Neuroprotective Mechanisms in Cellular or Ex Vivo Models

The indole scaffold is a common feature in molecules with neuroprotective potential, and research in cellular models has uncovered several possible mechanisms of action. One prominent strategy involves counteracting oxidative stress, a key factor in the pathology of many neurodegenerative diseases. nih.gov Synthetic indole derivatives have been shown to possess antioxidant properties, acting as "scavenger" molecules that can neutralize damaging reactive oxygen species. nih.gov

Another important neuroprotective mechanism involves the inhibition of protein aggregation, such as the formation of amyloid-beta (Aβ) plaques in Alzheimer's disease. In neuroblastoma cell models, certain indole-phenolic compounds have demonstrated an ability to interfere with the aggregation of Aβ peptides. nih.gov Furthermore, the ability to chelate metal ions like copper, which can contribute to oxidative stress and protein aggregation, represents another facet of their multifunctional neuroprotective profile. nih.gov

A distinct mechanism involves the modulation of key enzymes in the brain. Monoamine oxidase B (MAO-B) is an enzyme that metabolizes neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Computational and in vitro studies have identified indole-based structures, such as indole-2-N-methylpropargylamine, as potent and irreversible inhibitors of MAO-B. mdpi.com This suggests that certain indole derivatives could exert neuroprotective effects by preserving neurotransmitter levels in the brain. These multifaceted actions—combining antioxidant, anti-aggregation, and enzyme-inhibiting properties—position indole-based compounds as promising candidates for neuroprotective agents. nih.govmdpi.com

Cell Cycle Perturbations and Apoptosis Induction in Pre-clinical Cancer Cell Lines

The 7-methyl indole core structure is present in compounds that have demonstrated significant cytotoxic effects against cancer cells in preclinical studies. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. nih.gov

For example, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), a compound sharing the same core as this compound, has been shown to reduce the viability of endometrial cancer cell lines (KLE and ECC-1). nih.gov The mechanism is mediated by an increase in intracellular reactive oxygen species (ROS). This oxidative stress leads to a reduction in the mitochondrial transmembrane potential, which is a key initiating event in the intrinsic pathway of apoptosis. nih.gov This is followed by the activation of pro-apoptotic proteins like Bad, the suppression of anti-apoptotic proteins like Bcl2, and the activation of executioner caspases 3 and 7, which ultimately leads to cell death. nih.gov Furthermore, 7Me-IEITC was found to cause cell cycle arrest in the S-phase in KLE cells, preventing the cells from replicating their DNA and proceeding to division. nih.gov

Other indole derivatives have also been shown to induce cell cycle arrest and apoptosis. Synthetic indole chalcones can cause G2/M phase arrest and apoptosis in breast cancer cells. mdpi.com Another related compound, Methyl-3-indolylacetate (MIA), was found to suppress cancer cell invasion by inhibiting matrix metalloproteinase 9 (MMP-9) expression via the MEK1/2-ERK1/2 signaling pathway. nih.gov This indicates that indole-based structures can combat cancer through multiple mechanisms: inducing cell death, halting proliferation, and preventing metastasis.

Table 3: Effects of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) on Endometrial Cancer Cells

| Cellular Process | Molecular Event | Cell Line(s) |

| Viability | Dose-dependent reduction | ECC-1, KLE |

| Apoptosis | Increased ROS production | ECC-1, KLE |

| Reduction of mitochondrial transmembrane potential | ECC-1, KLE | |

| Activation of Caspase 3 and 7 | ECC-1, KLE | |

| Cell Cycle | S-phase arrest | KLE |

| Downregulation of CDC25 and cyclin-D1 | KLE |

This table is based on data for 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) to illustrate the potential anti-cancer mechanisms of compounds containing the 7-methyl indole core. nih.gov

In Vivo Pharmacodynamic Investigations in Animal Models (Focus on molecular and physiological effects)

Comprehensive searches of available scientific literature reveal a significant lack of specific in vivo pharmacodynamic studies on this compound in animal models. While research into the broader class of indole derivatives is ongoing, data pertaining to the specific molecular and physiological effects of this particular compound remains unpublished.

Impact on Specific Biomarkers and Physiological Responses

There is currently no available data from preclinical animal studies detailing the impact of this compound on specific biomarkers or its influence on physiological responses. Scientific investigation into how this compound may modulate biological indicators or affect bodily functions has not been reported in the accessible literature.

Tissue Distribution and Biotransformation Studies in Animal Systems

Information regarding the tissue distribution and biotransformation of this compound in animal systems is not available in the current body of scientific research. Studies to determine how this compound is absorbed, distributed to various tissues, metabolized, and eliminated by the body have not been published.

Biosynthetic and Metabolic Pathways of Indole Propanoates in Biological Systems

Microbial Biosynthesis of Related Indole (B1671886) Propanoic Acids from Tryptophan (e.g., Clostridium sporogenes pathways)

Indole-3-propionic acid (IPA), a close structural relative of Methyl 3-(7-Methyl-3-indolyl)propanoate, is exclusively produced by the gut microbiota from the essential amino acid tryptophan. mdpi.com Dietary tryptophan that reaches the colon can be metabolized by certain commensal bacteria through a reductive pathway involving deamination. nih.govnih.govresearchgate.net This process is a key example of how gut microbes generate bioactive molecules from dietary components.

Several bacterial species, particularly from the Clostridium genus, are known to synthesize IPA. Notably, Clostridium sporogenes is a significant producer. researchgate.netnih.gov Other identified producers include Clostridium botulinum, Clostridium caloritolerans, and Peptostreptococcus anaerobius. researchgate.netfrontiersin.org The biosynthesis of IPA is considered a crucial function of these gut symbionts, contributing to host-microbe communication. nih.gov Approximately 5% of dietary tryptophan is estimated to be metabolized by the gut microbiota, leading to the formation of important signaling molecules like IPA. nih.gov

Table 1: Gut Bacterial Species Reported to Produce Indole-3-Propionic Acid (IPA)

| Bacterial Species | Reference |

|---|---|

| Clostridium sporogenes | researchgate.netnih.gov |

| Clostridium botulinum | mdpi.comresearchgate.net |

| Clostridium caloritolerans | researchgate.net |

| Clostridium cylindrosporum | researchgate.net |

| Peptostreptococcus anaerobius | frontiersin.org |

| Peptostreptococcus asaccharolyticus | researchgate.net |

Enzymatic Transformations and Degradation Pathways of Indole Propanoate Esters

Direct research on the enzymatic transformation and degradation of indole propanoate esters, such as this compound, is not extensively documented. However, it is plausible that these esters undergo hydrolysis mediated by host or microbial esterase enzymes, which would cleave the ester bond to yield the corresponding carboxylic acid (an indole propanoic acid) and alcohol (methanol).

While the degradation of indole-3-propionic acid itself has not been fully elucidated, studies on the related plant auxin, indole-3-acetic acid (IAA), show that bacteria possess enzymatic machinery to catabolize indole derivatives. nih.gov For instance, some bacteria degrade IAA through pathways that lead to intermediates like catechol. researchgate.net However, it has been noted that bacterial degradation pathways for IPA have not been reported in the same way as for IAA. nih.gov Once absorbed, microbially-produced IPA can enter circulation and is eventually excreted, indicating that the host has mechanisms to process and clear this metabolite. hmdb.ca

Role as Endogenous Metabolites or Signaling Molecules in Biological Systems

Indole propanoates, particularly IPA, are recognized as significant endogenous metabolites and signaling molecules that mediate host-microbe interactions. nih.govnih.gov Produced in the gut, IPA is absorbed into the bloodstream and can travel to distant organs, thereby participating in the "gut-organ axis" communication system. nih.govfrontiersin.org

IPA exerts its biological effects by interacting with specific host receptors. It is a known ligand for the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR). mdpi.commdpi.com Through these interactions, IPA can modulate gene expression and influence various physiological processes. mdpi.comfrontiersin.org Its functions include potent antioxidant and anti-inflammatory activities. mdpi.comfrontiersin.org For example, IPA has been shown to protect the intestinal barrier through PXR activation and has demonstrated neuroprotective effects. mdpi.comnih.gov In plants, IPA can also act as a signaling molecule, influencing lateral root development by targeting the auxin signaling pathway, which highlights the conserved role of indole derivatives as biological messengers. nih.govresearchgate.net

Table 2: Signaling Roles and Biological Activities of Indole-3-Propionic Acid (IPA)

| Signaling Target/Activity | Biological Effect | Reference |

|---|---|---|

| Pregnane X Receptor (PXR) Ligand | Enhances gut barrier integrity, attenuates inflammation. | mdpi.comfrontiersin.orgnih.gov |

| Aryl Hydrocarbon Receptor (AhR) Ligand | Modulates immune responses. | mdpi.commdpi.com |

| Antioxidant | Acts as a powerful free radical scavenger. | frontiersin.orgscispace.com |

| Anti-inflammatory | Reduces the production of proinflammatory factors. | nih.govresearchgate.net |

| Neuroprotection | Protects against neuronal damage and dysfunction. | mdpi.comfrontiersin.org |

| Auxin Signaling (in plants) | Modulates plant growth and development. | nih.govresearchgate.net |

Interplay with Host-Microbe Interactions (if relevant)

The production of indole propanoates is a prime example of the intricate interplay between the host and its resident microbiota. These metabolites serve as chemical messengers that are crucial for maintaining intestinal homeostasis. researchgate.net

Emerging Research Directions and Interdisciplinary Applications

Exploration of Methyl 3-(7-Methyl-3-indolyl)propanoate and Analogs in Chemical Biology Tool Development

The indole (B1671886) scaffold is a privileged structure in chemical biology, frequently serving as the core of molecular probes and tools to investigate biological processes. 7-Methyl-1H-indole, a key structural component of the title compound, is a known reactant in the synthesis of various biologically active molecules, including plant growth inhibitors and antifungal agents researchgate.netnih.gov. This precedent suggests that this compound and its derivatives could be developed into valuable chemical biology tools.

By modifying the propanoate side chain, researchers can introduce reporter tags, such as fluorophores or biotin, to create probes for identifying and studying protein targets. These probes could be instrumental in elucidating the mechanism of action of bioactive indole compounds and in mapping their interaction networks within cells. Furthermore, analogs of this compound could be designed to modulate specific biological pathways, serving as tools to dissect complex cellular signaling cascades. The development of such tools would be invaluable for advancing our understanding of the biological roles of indole metabolites and for the identification of new therapeutic targets.

Potential Applications in Advanced Materials Science (e.g., conductive polymers, optoelectronic materials)

Indole-based materials are gaining attention in the field of advanced materials science due to their unique electronic and optical properties. Polyindoles and their derivatives are known to form conductive polymers, which have potential applications in electronic devices, sensors, and energy storage systems wikidata.orgacs.orgrsc.orghmdb.ca. The incorporation of this compound into a polymer backbone could lead to materials with tailored conductivity, thermal stability, and processability. The methyl group at the 7-position of the indole ring can influence the electronic properties and solubility of the resulting polymer, potentially leading to improved performance.

In the realm of optoelectronics, indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other light-emitting devices researchgate.netjuniperpublishers.comsinfoochem.com. The photophysical properties of indole compounds can be tuned by modifying their chemical structure chemspider.comresearchgate.net. The specific substitution pattern of this compound could impart desirable photoluminescent characteristics, making it a candidate for the development of novel organic electronic materials. Further research into the synthesis and characterization of polymers and materials incorporating this compound is warranted to fully explore these potential applications.

Table 1: Potential Applications of Indole Derivatives in Materials Science

| Application Area | Relevant Properties of Indole Derivatives | Potential Role of this compound |

| Conductive Polymers | Ability to form π-conjugated systems, redox activity. | Monomer for the synthesis of novel conductive polymers with potentially enhanced solubility and electronic properties due to the 7-methyl group. |

| Optoelectronic Materials | Photoluminescence, charge transport capabilities. | Core structure for the design of new organic emitters or charge transport materials for use in devices like OLEDs. |

| Organic Sensors | Sensitivity of electronic properties to environmental changes. | Functional component in sensor arrays for the detection of specific analytes through changes in conductivity or optical properties. |

Role in Catalysis and Organic Synthetic Methodologies